molecular formula C13H23N3O4S B2917691 N-((3-hydroxytetrahydrofuran-3-yl)methyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 2034458-28-9

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No. B2917691
M. Wt: 317.4
InChI Key: FDMNFFIAZOEMHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a 3-hydroxytetrahydrofuran group, which is a colorless liquid and a useful pharmaceutical intermediate . The compound also contains a pyrazole group, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms. Pyrazoles are known for their wide range of biological activities.

Scientific Research Applications

Synthesis and Evaluation of COX-2 Inhibitors

Sulfonamide-containing 1,5-diarylpyrazole derivatives have been extensively researched for their ability to selectively inhibit COX-2, an enzyme involved in inflammation and pain pathways. For instance, celecoxib, a well-known COX-2 inhibitor, was developed through structure-activity relationship studies within this series, highlighting the potential of such compounds in therapeutic applications, especially in treating rheumatoid arthritis and osteoarthritis (Penning et al., 1997).

Antimicrobial and Anticancer Activities

Compounds with a sulfonamide moiety have also been synthesized and evaluated for their antimicrobial activities. For example, the synthesis of pyrazoline benzensulfonamides has shown promising results against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme, with low cytotoxicity towards cancer cell lines, indicating their potential as novel therapeutic agents with multiple bioactivities (Ozmen Ozgun et al., 2019).

Carbonic Anhydrase Inhibitory Activities

Further research has focused on the inhibitory activities of sulfonamide derivatives on carbonic anhydrase isoenzymes, critical for various physiological processes. These studies have led to the identification of compounds with superior inhibitory effects, contributing to the development of new pharmacological agents targeting conditions associated with dysregulated carbonic anhydrase activity (Kucukoglu et al., 2016).

Environmental and Chemical Stability Studies

Research on sulfonamide derivatives extends to environmental science, where studies on the degradation and sorption of sulfonylurea herbicides in soil highlight the chemical stability and environmental fate of these compounds. Understanding the degradation pathways and sorption behavior of such herbicides can inform safer and more effective agricultural practices (Boschin et al., 2007).

properties

IUPAC Name

N-[(3-hydroxyoxolan-3-yl)methyl]-3,5-dimethyl-1-propan-2-ylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O4S/c1-9(2)16-11(4)12(10(3)15-16)21(18,19)14-7-13(17)5-6-20-8-13/h9,14,17H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMNFFIAZOEMHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)S(=O)(=O)NCC2(CCOC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

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